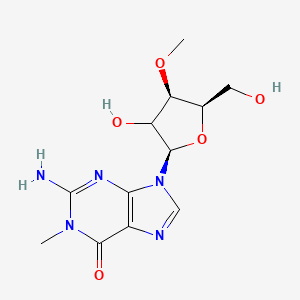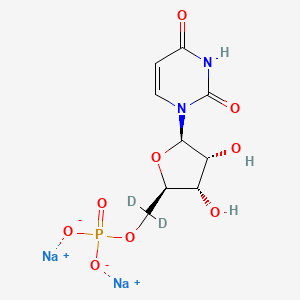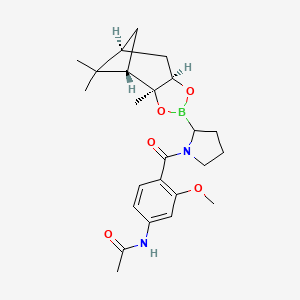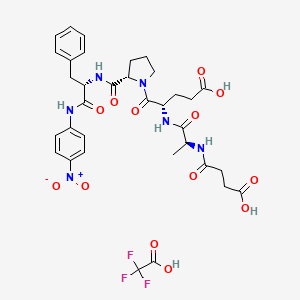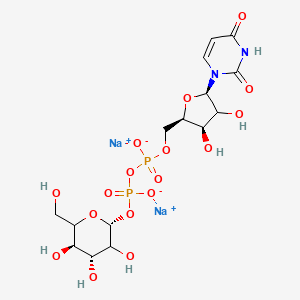
Aldose reductase-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aldose reductase-IN-4 is a potent inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway. This enzyme is responsible for the reduction of glucose to sorbitol, a process that is particularly active under hyperglycemic conditions. Inhibiting aldose reductase has been a target for therapeutic interventions, especially in the context of diabetic complications such as neuropathy, retinopathy, and nephropathy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aldose reductase-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of benzothiadiazine as a core structure, which is then modified through various chemical reactions to introduce functional groups that enhance its inhibitory activity . The reaction conditions often include the use of strong acids like sulfuric acid for refluxing at high temperatures (140°C to 145°C) for extended periods (up to 10 hours) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
Aldose reductase-IN-4 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Aldose reductase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the polyol pathway and the role of aldose reductase in glucose metabolism.
Biology: Investigated for its effects on cellular processes and its potential to mitigate oxidative stress.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting aldose reductase.
Mecanismo De Acción
Aldose reductase-IN-4 exerts its effects by inhibiting the enzyme aldose reductase, thereby reducing the conversion of glucose to sorbitol. This inhibition helps to prevent the accumulation of sorbitol, which can lead to osmotic stress and cellular damage under hyperglycemic conditions. The molecular targets of this compound include the active site of aldose reductase, where it binds and prevents the enzyme from catalyzing the reduction of glucose .
Comparación Con Compuestos Similares
Aldose reductase-IN-4 is unique in its high potency and selectivity for aldose reductase compared to other inhibitors. Similar compounds include:
Ursolic acid: Exhibits aldose reductase inhibitory activity but with lower potency.
Oleanolic acid-3-O-α-L-arabinopyranoside: Another inhibitor with moderate activity.
Daucosterol: Shows inhibitory effects but is less effective than this compound.
These compounds share a common mechanism of action but differ in their chemical structures and inhibitory potencies, making this compound a more effective option for therapeutic applications .
Propiedades
Fórmula molecular |
C14H10FNO3S |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
2-fluoro-4-indol-1-ylsulfonylphenol |
InChI |
InChI=1S/C14H10FNO3S/c15-12-9-11(5-6-14(12)17)20(18,19)16-8-7-10-3-1-2-4-13(10)16/h1-9,17H |
Clave InChI |
RNGRVWMFCJQROU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC(=C(C=C3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


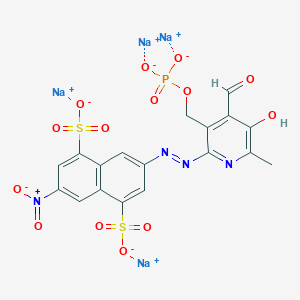

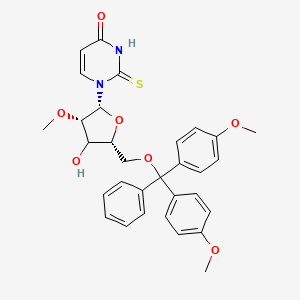
![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
